4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the CAS Number: 941685-08-1 . It has a molecular weight of 327.3 . The compound is in liquid form and has diverse applications in scientific research. Its unique structure enables studies on drug discovery, material science, and organic synthesis.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 . This compound contains a total of 38 bonds; 19 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ether (aliphatic), 1 Pyrrole, and 1 Pyridine .It is stored at a temperature of 4 degrees . The physical form of the compound is liquid .
Scientific Research Applications
Chemical Synthesis and Modification
4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine and its derivatives are primarily used in chemical synthesis and modification. For instance, the nitration of pyridine-N-oxide derivatives, similar to the structure , has been studied to understand the directive influence of different substituent groups, including bromine, on nitration patterns (Hertog, Kolder, & Combe, 2010). Similarly, the reactions of bromoethoxyisoquinolines with potassium amide in liquid ammonia provide insights into nucleophilic substitution reactions involving bromine and ethoxy substituents (Sanders, Dijk, & Hertog, 2010).
Medicinal Chemistry and Drug Design
In the field of medicinal chemistry, derivatives of this compound are used in the synthesis of bioactive compounds. For instance, studies have shown the synthesis of complex molecular structures for potential use in drug discovery, like the synthesis of variolin B and deoxyvariolin B, natural alkaloids with potential biological activity (Baeza et al., 2010). Additionally, an efficient synthesis method for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues demonstrates the relevance of such compounds in creating diverse chemical structures for pharmaceutical applications (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Heterocyclic Chemistry
The compound and its derivatives are also significant in heterocyclic chemistry, particularly in the synthesis of pyrrolopyridine and related heterocycles. These are crucial frameworks in many biologically active compounds. For example, research on the preparation of 2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine framework by Fischer Cyclization shows the importance of these compounds in creating complex heterocyclic structures (Alekseyev, Amirova, & Terenin, 2015).
Properties
IUPAC Name |
2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANOGPOHXHUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941685-08-1 | |
Record name | 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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